3-{2-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Description
The exact mass of the compound this compound is 420.22737416 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[2-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-29-20-8-6-5-7-19(20)25-23(29)27-11-17-9-26(10-18(17)12-27)21(30)13-28-14-24-16(3)15(2)22(28)31/h5-8,14,17-18H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCPCKHMAXGTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CN5C=NC(=C(C5=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features multiple functional groups that contribute to its biological activity. The presence of the benzodiazole moiety and octahydropyrrolo structure suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this structure exhibit significant antioxidant properties. For instance, derivatives with benzodiazole rings have shown efficacy in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in neuroprotective applications where oxidative damage is a key factor in neuronal injury .
Neuroprotective Effects
The compound's structural analogs have been studied for their neuroprotective effects. A notable study demonstrated that a related benzodiazole derivative protected mice from head injuries by inhibiting lipid peroxidation and acting as a superoxide radical scavenger . This suggests that the compound may also possess similar neuroprotective capabilities.
Anticancer Properties
Preliminary studies indicate potential anticancer activity due to the compound's ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation . Further investigation into specific cancer types is warranted to establish efficacy.
The biological activity of this compound may be attributed to several mechanisms:
- Radical Scavenging: The presence of electron-donating groups allows the compound to neutralize free radicals effectively.
- Enzyme Inhibition: Certain structural features may inhibit enzymes involved in oxidative stress pathways.
- Gene Expression Modulation: The compound may influence gene expression related to cell survival and apoptosis.
Study 1: Neuroprotection in Animal Models
A study conducted on animal models highlighted the neuroprotective effects of similar compounds against traumatic brain injury. Mice treated with a benzodiazole derivative exhibited reduced neuronal loss and improved cognitive function post-injury .
Study 2: Anticancer Activity
In vitro studies using cancer cell lines demonstrated that derivatives of this compound induced significant apoptosis compared to untreated controls. The results indicated a dose-dependent response, suggesting potential for therapeutic application in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
